(+)-Muscarine-d9 Iodide is a stable isotope-labeled compound, specifically a deuterated form of muscarine, which is a natural alkaloid found in various mushrooms. It is primarily used in biochemical research, particularly in studies involving neurotransmission and muscarinic acetylcholine receptors. The compound is classified under several categories including drugs, acetylcholine receptor modulators, and substances relevant to cognitive function and neurodegenerative disorders.
(+)-Muscarine-d9 Iodide is derived from natural muscarine, which can be extracted from mushrooms such as Inocybe and Clitocybe species. The deuterated version is synthesized for use in research settings to provide enhanced tracking capabilities in studies involving metabolic pathways and receptor interactions due to the unique properties of deuterium.
The compound falls under the following classifications:
The synthesis of (+)-Muscarine-d9 Iodide typically involves the following steps:
The synthesis requires careful monitoring of reaction parameters such as pH, temperature, and reaction time to ensure optimal yield and purity. The use of deuterated solvents may also be employed to minimize contamination.
The molecular formula for (+)-Muscarine-d9 Iodide is , with a molecular weight of 310.22 g/mol. The structure features a bicyclic system typical of muscarine derivatives.
O[C@@H]1C[C@@H](C[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O[C@H]1C.[I-]
(+)-Muscarine-d9 Iodide undergoes several types of chemical reactions relevant to its function as a muscarinic agonist:
Reactions involving this compound are typically conducted under mild conditions to preserve the integrity of the functional groups involved. Common reagents include nucleophiles such as amines or thiols.
The mechanism by which (+)-Muscarine-d9 Iodide exerts its effects involves binding to muscarinic acetylcholine receptors located in various tissues including the brain and peripheral nervous system. Upon binding:
Studies have shown that muscarinic receptors play crucial roles in cognitive functions such as learning and memory, making this compound significant for research into cognitive disorders.
(+)-Muscarine-d9 Iodide finds applications primarily in scientific research:
CAS No.: 22502-03-0
CAS No.:
CAS No.:
CAS No.: 20411-84-1
CAS No.: 573-83-1
CAS No.: 53948-12-2